molecular formula C10H11IO3 B3136913 3-Ethoxy-5-iodo-4-methoxybenzaldehyde CAS No. 428483-80-1

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Cat. No.: B3136913
CAS No.: 428483-80-1
M. Wt: 306.1 g/mol
InChI Key: SZSDORNKIQDWJU-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring ethoxy (3-), methoxy (4-), and iodo (5-) functional groups on the aromatic ring. Its molecular formula is C₁₀H₁₁IO₃, and it serves as a specialized building block in organic synthesis, particularly in pharmaceutical and materials science research . The compound’s iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where halogens act as reactive sites.

Preparation Methods

The synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde typically involves the iodination of 3-ethoxy-4-methoxybenzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position on the benzene ring .

Chemical Reactions Analysis

3-Ethoxy-5-iodo-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Ethoxy-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Substituents Halogen Availability (2025) Price (Smallest Unit)
3-Ethoxy-5-iodo-4-methoxybenzaldehyde Not Provided C₁₀H₁₁IO₃ Ethoxy (3-), Iodo (5-), Methoxy (4-) Iodine Discontinued (1g, 5g) 400€ (50mg)
4-Butoxy-3-chloro-5-methoxybenzaldehyde 483316-01-4 C₁₂H₁₅ClO₃ Butoxy (4-), Chloro (3-), Methoxy (5-) Chlorine Available (100% purity) Not Provided
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde 662159-41-3 C₁₆H₁₄I₂O₃ Ethoxy (3-), Iodo (5-), Methoxy (4-), 4-Iodobenzyloxy (4-) Iodine (×2) Supplier-specific Not Provided
5-Iodo-2-methoxybenzoic acid Not Provided C₈H₇IO₃ Methoxy (2-), Iodo (5-), Carboxylic acid Iodine Not Listed Not Provided

Key Comparative Analysis

a) Halogen Substituent Reactivity

  • Iodine vs. Chlorine : The iodine atom in this compound facilitates high reactivity in cross-coupling reactions compared to the chlorine in 4-Butoxy-3-chloro-5-methoxybenzaldehyde. Iodine’s lower bond dissociation energy enables easier oxidative addition to metal catalysts (e.g., palladium), making it preferable for constructing complex aromatic systems .
  • Dual Iodine Systems : The derivative 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde (C₁₆H₁₄I₂O₃) contains two iodine atoms, which could enable sequential coupling reactions or dendritic polymer synthesis. However, its higher molecular weight (508.09 g/mol vs. 306.10 g/mol for the target compound) may reduce solubility in common organic solvents .

b) Alkoxy Chain Length and Position

  • Ethoxy vs. Butoxy: The ethoxy group in the target compound offers shorter alkyl chain length than the butoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde.
  • Regiochemical Effects : Isomers like 5-Iodo-2-methoxybenzoic acid () demonstrate how substituent position alters electronic properties. The para-methoxy and meta-iodo arrangement in the target compound may direct electrophilic substitution differently compared to ortho-substituted analogs .

c) Commercial Viability

  • Pricing and Availability : The target compound’s high cost (400€/50mg) and discontinued bulk quantities suggest synthesis challenges, possibly due to iodine’s expense or purification difficulties. In contrast, 4-Butoxy-3-chloro-5-methoxybenzaldehyde is available at 100% purity, likely reflecting cheaper chlorine-based synthesis routes .
  • Application Niches : While the discontinued status of this compound may limit its use, its iodine-specific reactivity makes it irreplaceable in certain catalytic cycles. Researchers may opt for the dual-iodine derivative (CAS 662159-41-3) for multi-step syntheses despite higher complexity .

Biological Activity

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C11H13I O3
  • Molecular Weight: 304.12 g/mol

Physical Properties:

  • Appearance: Yellowish liquid
  • Solubility: Soluble in organic solvents such as ethanol and chloroform.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Interaction:
    • The compound interacts with enzymes, notably inhibiting tyrosinase, which is involved in melanin synthesis. This inhibition can affect pigmentation processes in cells.
  • Cell Signaling Modulation:
    • It has been shown to modulate the Akt signaling pathway, which plays a critical role in cell survival and metabolism. This modulation can lead to altered cellular responses to growth factors and stress signals.
  • Oxidative Stress Response:
    • The compound influences gene expression related to oxidative stress, potentially providing protective effects against oxidative damage.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

Antioxidant Activity

The compound exhibits antioxidant properties, which contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Cytotoxic Effects

In studies involving cancer cell lines, this compound has demonstrated cytotoxic effects, particularly against breast carcinoma cells. The IC50 values observed indicate a significant reduction in cell viability at certain concentrations (e.g., IC50 = 16.4 μM) .

Case Studies

  • Study on Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. Results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment:
    • In vitro assays conducted on human breast cancer cell lines showed that treatment with the compound led to significant cell death compared to untreated controls. The dose-dependent nature of this effect suggests potential for therapeutic applications in oncology .

Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals
CytotoxicIC50 = 16.4 μM in breast cancer cells
Tyrosinase InhibitionReduces melanin synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethoxy-5-iodo-4-methoxybenzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. Key steps include:

  • Ethoxylation : Introducing the ethoxy group via nucleophilic substitution using ethanol and a strong base (e.g., NaH or KOtBu) .
  • Iodination : Electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • Methoxy Group Protection : Use of methylating agents (e.g., dimethyl sulfate) or protection/deprotection strategies to ensure regioselectivity . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How is the compound characterized to confirm its structure?

Standard spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, iodine-induced deshielding) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O of ether) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+ at m/z 348.03 for C11_{11}H11_{11}IO3_3) .

Q. What safety protocols are essential for handling this compound?

  • Use nitrile gloves and lab coats to avoid skin contact, as aldehydes can be irritants .
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store in amber glass vials at 2–8°C to minimize light- or heat-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodination in the synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3) to enhance electrophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for iodine activation .
  • Kinetic Studies : Use in situ monitoring (e.g., HPLC or Raman spectroscopy) to track iodination progress and minimize over-substitution .

Q. What role does the iodine substituent play in cross-coupling reactions?

The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Catalyst System : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with aryl boronic acids .
  • Reactivity Comparison : Iodo derivatives exhibit faster coupling rates than bromo or chloro analogs due to lower bond dissociation energy . Example Reaction :
SubstrateCatalystYield (%)Reference
This compound + PhB(OH)2_2Pd(PPh3_3)4_482

Q. How do structural modifications impact biological activity?

Comparative studies with analogs reveal:

  • Iodo vs. Bromo : Iodo derivatives show higher lipophilicity, enhancing membrane permeability in cellular assays .
  • Methoxy vs. Ethoxy : Ethoxy groups increase steric hindrance, reducing binding affinity to cytochrome P450 enzymes . Biological Activity Table :
CompoundSubstituentActivity (IC50_{50}, µM)Target
This compoundI, OMe, OEt12.3 ± 1.2Tyrosinase
3-Ethoxy-5-bromo-4-methoxybenzaldehydeBr, OMe, OEt28.7 ± 2.1Tyrosinase

Q. What computational methods are used to predict reactivity?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide rational design .

Q. Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields?

  • Reproducibility Checks : Verify reagent purity (e.g., anhydrous NaH) and moisture-free conditions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized benzoic acids) .

Q. What strategies improve scalability for multi-gram synthesis?

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic iodination steps .
  • Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) .

Properties

IUPAC Name

3-ethoxy-5-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSDORNKIQDWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-5-iodo-4-methoxybenzaldehyde
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
3-Ethoxy-5-iodo-4-methoxybenzaldehyde

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